(R)-(-)-2-Chlorophenylglycine methyl ester
Overview
Description
“®-(-)-2-Chlorophenylglycine methyl ester” is a chemical compound with the empirical formula C9H10ClNO2 and a molecular weight of 199.63 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string representation of this compound isCOC(C@HC1=C(Cl)C=CC=C1)=O
. This indicates that the compound contains a chlorine atom attached to a phenyl group, a glycine moiety, and a methyl ester group .
Scientific Research Applications
Chiral Building Block in Pharmaceutical Synthesis
(R)-(-)-2-Chlorophenylglycine methyl ester is a key chiral building block in the synthesis of various pharmaceuticals. For instance, its S-enantiomer is vital in the production of clopidogrel, an antiaggregatory and antithrombotic drug. A study by Weng et al. (2020) highlights the use of immobilized Protease 6SD on multi-walled carbon nanotubes for the enantioselective resolution of this compound, achieving high purity and conversion rates (Weng et al., 2020).
Synthesis of Drug Isomers
The compound is also utilized in the synthesis of drug isomers. A study by Wei-hui (2010) demonstrates the synthesis of an isomer of clopidogrel using 2-chlorophenylglycine methyl ester (Wei-hui, 2010).
Brush-Type Chiral Stationary Phases
In analytical chemistry, phenylglycine derivatives, including variants of 2-chlorophenylglycine methyl ester, are employed to create novel brush-type chiral stationary phases for chromatographic separation. Bin Qi's research (2015) delves into the preparation of such derivatives for enantioseparation (Qi, 2015).
Cyclopalladated Complex Synthesis
The compound is involved in the synthesis of optically active cyclopalladated complexes, as explored by Fuchita et al. (1997). These complexes have potential applications in catalysis and materials science (Fuchita et al., 1997).
Enantiomeric Separation and Analysis
It is also used in the separation of enantiomeric amino compounds. Research by Gal and Sedman (1984) assessed the use of R-α-Methylbenzyl isothiocyanate for this purpose, with phenylglycine methyl ester derivatives showing good separation factors (Gal & Sedman, 1984).
Enzymatic Resolution for Drug Synthesis
Xue et al. (2013) detailed the efficient production of S-(+)-2-chlorophenylglycine, an important intermediate in clopidogrel synthesis, using immobilized penicillin G acylase in a recirculating packed bed reactor (Xue et al., 2013).
properties
IUPAC Name |
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWOZNRDJNWTPS-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265152 | |
Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201265152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | |
CAS RN |
141109-16-2 | |
Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141109-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201265152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ3WA9YX3J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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